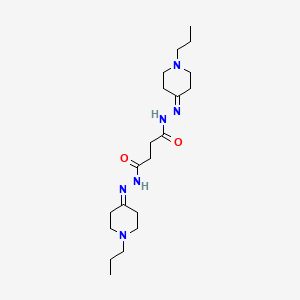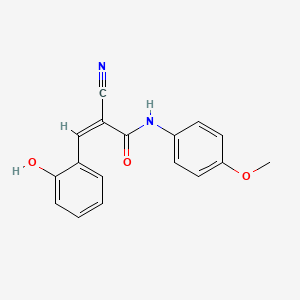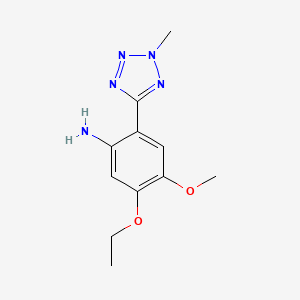
N'~1~,N'~4~-bis(1-propyl-4-piperidinylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~4~-bis(1-propyl-4-piperidinylidene)succinohydrazide, commonly known as BPPS, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPPS belongs to the class of bis-piperidine derivatives and has been shown to exhibit a wide range of biological activities, including anticonvulsant, antinociceptive, and antipsychotic effects. In
Aplicaciones Científicas De Investigación
BPPS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, as well as antinociceptive and antipsychotic effects. BPPS has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of BPPS is not fully understood. However, it is believed that BPPS exerts its biological effects by modulating the activity of various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. BPPS has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
BPPS has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability and inhibition. BPPS has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BPPS is its relatively simple synthesis method, which makes it easy to produce in large quantities. BPPS is also highly stable and can be stored for long periods of time without significant degradation. However, one of the limitations of BPPS is its relatively low potency, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of BPPS. One area of interest is the development of more potent derivatives of BPPS that may exhibit improved therapeutic efficacy. Another area of interest is the investigation of the potential use of BPPS in the treatment of other neurological disorders, such as depression and anxiety. Additionally, the development of new delivery methods for BPPS, such as nanoparticle-based formulations, may improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
BPPS can be synthesized using a simple method that involves the reaction of succinic acid hydrazide with 1-propyl-4-piperidone in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N,N'-bis[(1-propylpiperidin-4-ylidene)amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O2/c1-3-11-25-13-7-17(8-14-25)21-23-19(27)5-6-20(28)24-22-18-9-15-26(12-4-2)16-10-18/h3-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWQHPMKCWSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CCC(=O)NN=C2CCN(CC2)CCC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-bis(1-propylpiperidin-4-ylidene)butanedihydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)

![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
